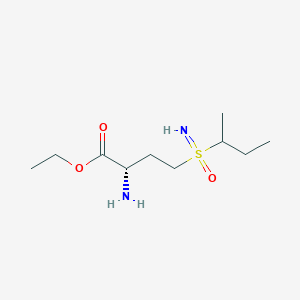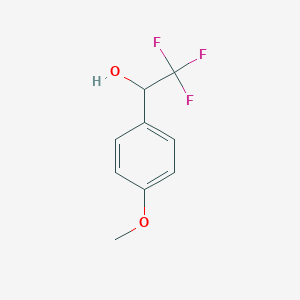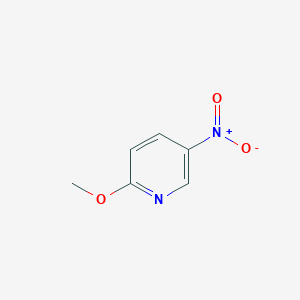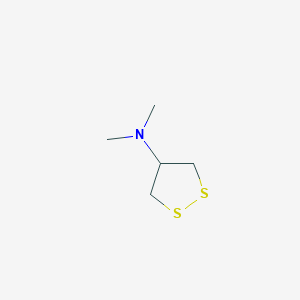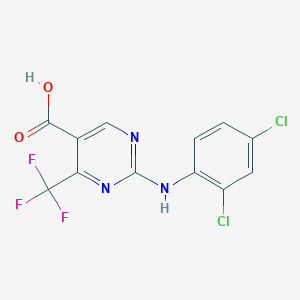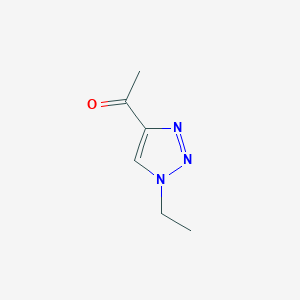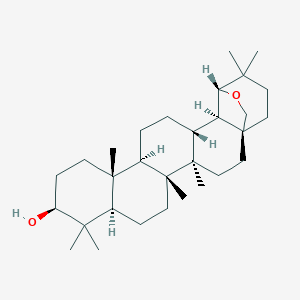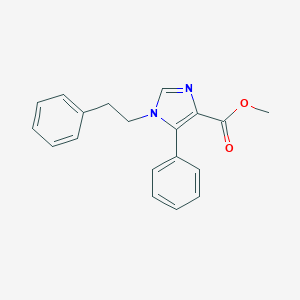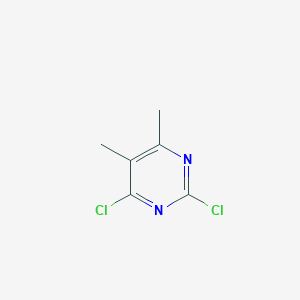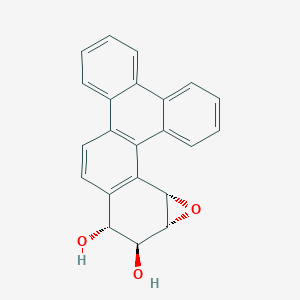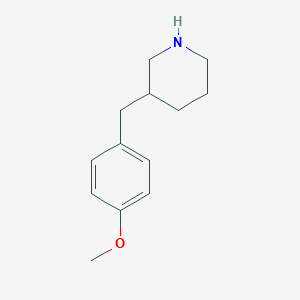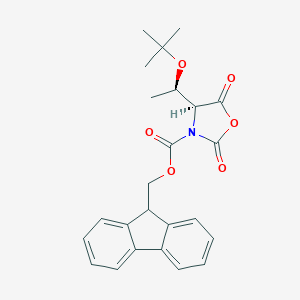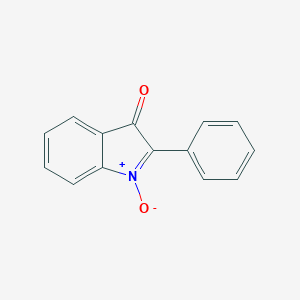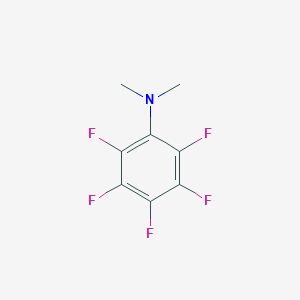
Benzenamine, 2,3,4,5,6-pentafluoro-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,3,4,5,6-pentafluoro-N,N-dimethyl-, commonly known as 'PFDMB', is a colorless liquid that is widely used in scientific research. PFDMB is a derivative of aniline, which is a highly reactive and toxic chemical compound. PFDMB has been extensively studied for its unique properties, including its ability to act as a fluorescent probe, its high solubility in organic solvents, and its stability in various environmental conditions.
Wirkmechanismus
The mechanism of action of PFDMB is not well understood. However, it is believed that PFDMB interacts with biological molecules through hydrophobic interactions and hydrogen bonding. PFDMB has been shown to bind to proteins and nucleic acids, which can alter their structure and function.
Biochemische Und Physiologische Effekte
PFDMB has been shown to have minimal toxicity and does not have any known adverse effects on human health. However, it is important to handle PFDMB with caution, as it is a highly reactive and toxic chemical compound. PFDMB has been shown to have a low affinity for biological membranes, which limits its ability to penetrate cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
PFDMB has several advantages for lab experiments, including its high solubility in organic solvents, stability in various environmental conditions, and low toxicity. However, PFDMB has limitations, including its limited ability to penetrate cells and tissues, and its potential to interfere with biological processes.
Zukünftige Richtungen
There are several future directions for the research and development of PFDMB. One direction is to explore the potential of PFDMB as a therapeutic agent for the treatment of various diseases. Another direction is to develop new methods for the synthesis of PFDMB with improved properties, such as increased solubility and stability. Additionally, further research is needed to understand the mechanism of action of PFDMB and its interactions with biological molecules.
Synthesemethoden
The synthesis of PFDMB involves the reaction of aniline with pentafluoroacetone in the presence of a strong acid catalyst. The reaction yields PFDMB as a colorless liquid with a high purity level. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
PFDMB has been widely used in scientific research for its unique properties. It is commonly used as a fluorescent probe to detect various biological molecules, including proteins, nucleic acids, and lipids. PFDMB has also been used to study the structural and functional properties of biological membranes. Additionally, PFDMB has been used as a solvent for various chemical reactions and as a stabilizer for metal nanoparticles.
Eigenschaften
CAS-Nummer |
1801-14-5 |
|---|---|
Produktname |
Benzenamine, 2,3,4,5,6-pentafluoro-N,N-dimethyl- |
Molekularformel |
C8H6F5N |
Molekulargewicht |
211.13 g/mol |
IUPAC-Name |
2,3,4,5,6-pentafluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H6F5N/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
InChI-Schlüssel |
KGTLSNJIWZULPZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Kanonische SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Andere CAS-Nummern |
1801-14-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



